molecular formula C23H24N6O2S2 B4538345 N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide

N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide

Cat. No. B4538345
M. Wt: 480.6 g/mol
InChI Key: DRAMEHNGGBNUCT-UHFFFAOYSA-N
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Description

The chemical compound of interest involves complex heterocyclic structures incorporating elements such as a benzothiophene moiety, a triazole ring, and various functional groups including cyano, amino, and benzamide functionalities. These structural features suggest a multifaceted chemical behavior, enabling a range of chemical reactions and interactions due to the presence of multiple reactive sites.

Synthesis Analysis

The synthesis of compounds with benzothiophene and triazole moieties often involves multistep chemical reactions. For instance, the synthesis of related compounds can include reactions such as condensation, cyclization, and functional group transformations. These processes typically require specific reagents, catalysts, and conditions to achieve the desired product with high yield and purity (Pfeiffer, Dollinger, & Langer, 2009).

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound , due to its complex structure, is likely to be involved in studies exploring the synthesis and reactivity of novel organic compounds. For instance, Youssef (2009) conducted reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents to produce benzothieno[2,3-d]pyrimidine derivatives, showcasing the reactivity of similar core structures in chemical synthesis Youssef, 2009. These types of reactions are fundamental for developing new pharmaceuticals and materials with unique properties.

Anticancer Activity

Compounds with benzothiazole moieties, similar to the one described, have been evaluated for their anticancer properties. Havrylyuk et al. (2010) synthesized novel 4-thiazolidinones with a benzothiazole moiety and demonstrated significant anticancer activity against various cancer cell lines, including leukemia, melanoma, and lung cancers Havrylyuk et al., 2010. This suggests that the compound may also hold potential for anticancer applications, highlighting the importance of such molecular frameworks in the development of new therapeutic agents.

Antibacterial and Antifungal Activities

Desai et al. (2013) conducted a study on fluorobenzamides containing thiazole and thiazolidine, reporting promising antimicrobial analogs Desai et al., 2013. These findings indicate that compounds structurally related to the one being discussed may exhibit significant antimicrobial activity, providing a basis for the development of new antibacterial and antifungal treatments.

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their application in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives to investigate their effect against steel corrosion in acidic solutions Hu et al., 2016. Their research demonstrated that these compounds could offer effective protection, suggesting potential industrial applications of the compound for preventing metal corrosion.

properties

IUPAC Name

N-[[5-[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S2/c1-14-7-9-15(10-8-14)21(31)25-12-19-27-28-23(29(19)2)32-13-20(30)26-22-17(11-24)16-5-3-4-6-18(16)33-22/h7-10H,3-6,12-13H2,1-2H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAMEHNGGBNUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide

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